(S)-1-(7-(N,N-Dimethylsulfamoyl)benzo[c][1,2,5]oxadiazol-4-yl)pyrrolidine-2-carbonyl chloride
Description
(S)-1-(7-(N,N-Dimethylsulfamoyl)benzo[c][1,2,5]oxadiazol-4-yl)pyrrolidine-2-carbonyl chloride is a chiral, sulfonamide-functionalized benzooxadiazole derivative with a reactive carbonyl chloride group. The compound’s core structure comprises:
- A benzo[c][1,2,5]oxadiazole (benzofurazan) ring system, known for its electron-deficient nature and applications in optoelectronics and medicinal chemistry.
- A N,N-dimethylsulfamoyl substituent at the 7-position, which enhances solubility and modulates electronic properties.
- A (S)-pyrrolidine-2-carbonyl chloride moiety, providing stereochemical specificity and reactivity for further derivatization (e.g., amide bond formation).
This compound is likely utilized as a synthetic intermediate in pharmaceuticals or materials science due to its dual functionality (electrophilic carbonyl chloride and sulfamoyl group).
Properties
IUPAC Name |
(2S)-1-[4-(dimethylsulfamoyl)-2,1,3-benzoxadiazol-7-yl]pyrrolidine-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4O4S/c1-17(2)23(20,21)10-6-5-8(11-12(10)16-22-15-11)18-7-3-4-9(18)13(14)19/h5-6,9H,3-4,7H2,1-2H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPBKQTOHYMFDLD-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C2=NON=C12)N3CCCC3C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)S(=O)(=O)C1=CC=C(C2=NON=C12)N3CCC[C@H]3C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20659852 | |
| Record name | 1-[7-(Dimethylsulfamoyl)-2,1,3-benzoxadiazol-4-yl]-L-prolyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20659852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150993-63-8 | |
| Record name | 2-Pyrrolidinecarbonyl chloride, 1-[7-[(dimethylamino)sulfonyl]-2,1,3-benzoxadiazol-4-yl]-, (S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=150993-63-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[7-(Dimethylsulfamoyl)-2,1,3-benzoxadiazol-4-yl]-L-prolyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20659852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-(-)-DBD-Pro-COCl [=(S)-(-)-4-(N,N-Dimethylaminosulfonyl)-7-(2-chloroformylpyrrolidin-1-yl)-2,1,3-benzoxadiazole] [HPLC Labeling Reagent for e.e. Determination] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
(S)-1-(7-(N,N-Dimethylsulfamoyl)benzo[c][1,2,5]oxadiazol-4-yl)pyrrolidine-2-carbonyl chloride is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, including antibacterial, antineoplastic, and anti-inflammatory activities, supported by various studies and data.
Chemical Structure and Properties
The compound has the following molecular formula: and a molecular weight of 332.80 g/mol. The structure features a pyrrolidine ring and a benzo[c][1,2,5]oxadiazole moiety, which are significant for its biological interactions.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit notable antibacterial properties. For instance, studies have shown that derivatives with similar structures display strong antibacterial effects against various pathogenic bacteria:
| Bacteria | MIC (μg/mL) | Control (Penicillin G) |
|---|---|---|
| Staphylococcus aureus | 0.96 - 7.81 | 17.8 ± 0.3 |
| Klebsiella pneumoniae | Weak | - |
| Escherichia coli | Weak | - |
| Pseudomonas aeruginosa | None | - |
This table illustrates that while some derivatives demonstrate effective inhibition against Staphylococcus aureus, they show limited activity against other tested bacteria .
Antineoplastic Activity
The antineoplastic potential of the compound has been evaluated using cell lines such as HeLa (cervical cancer) and SGC-7901 (gastric cancer). The results indicate moderate cytotoxicity towards these cancer cells while sparing normal cells:
| Compound | HeLa (IC50) | SGC-7901 (IC50) | GES-1 (IC50) |
|---|---|---|---|
| (S)-1-(7-DMSB) | 133.78 ± 17.53 | 279.86 ± 25.39 | 634.12 ± 51.35 |
| Compound 2 | 351.43 ± 77.41 | 1234.62 ± 89.92 | 1347.21 ± 97.28 |
| Compound 3 | 266.85 ± 31.60 | 525.25 ± 13.07 | 783.82 ± 49.71 |
This data suggests that higher concentrations of the compound lead to increased inhibition of cell proliferation in cancer cell lines .
Anti-inflammatory Activity
The anti-inflammatory effects were assessed by measuring nitric oxide (NO) production in RAW264.7 cells induced by lipopolysaccharide (LPS). Most compounds showed weak or no activity except for one derivative which exhibited significant anti-inflammatory properties:
- Inhibition Rates :
- At 1 µg/mL : Inhibition rate of 86.87%
- At 2 µg/mL : Inhibition rate of 94.48%
These findings highlight the compound's potential in modulating inflammatory responses .
Comparison with Similar Compounds
Structural Analogues from Patent Literature
The European Patent Application (2024) discloses pyrrolidine-carboxamide derivatives with structural similarities, though distinct functional groups and applications. Key comparisons include:
Table 1: Structural and Functional Comparison
Key Differences:
Functional Groups: The target compound’s carbonyl chloride contrasts with the carboxamide groups in Examples 30 and 31. This makes the target compound more reactive, suited for nucleophilic substitution reactions, whereas the patent derivatives are stabilized for direct biological activity . The benzooxadiazole core in the target compound vs. thiazole or isoindolinone moieties in the patent examples alters electronic properties. Benzooxadiazole’s electron deficiency may enhance charge transport in materials, while thiazole/isoindolinone groups improve drug-like solubility and target binding .
Stereochemical Complexity :
- The target compound’s (S)-pyrrolidine configuration is simpler than the (2S,4R) or (2S,3S) stereochemistry in the patent examples, which are optimized for enantioselective interactions with biological targets (e.g., enzymes) .
Comparison with Other Sulfonamide Derivatives
Sulfonamide-containing compounds are widely used in drug discovery (e.g., sulfa drugs, kinase inhibitors). The N,N-dimethylsulfamoyl group in the target compound distinguishes it from:
- Sulfonylureas : These feature a sulfonylurea bridge (e.g., tolbutamide) for antidiabetic activity, lacking the benzooxadiazole system.
- Aryl Sulfonamides : Common in protease inhibitors (e.g., Celecoxib), these lack the fused heterocyclic backbone and reactive carbonyl chloride.
The dimethylsulfamoyl group in the target compound likely reduces metabolic degradation compared to unsubstituted sulfonamides, enhancing stability in physiological or synthetic conditions .
Physicochemical and Electronic Properties
Table 2: Property Comparison (Estimated)
The target compound’s lower molecular weight and moderate lipophilicity suggest better solubility in organic solvents compared to the patent derivatives, aligning with its role as a synthetic intermediate.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
